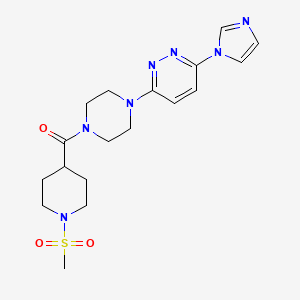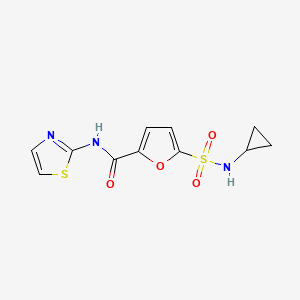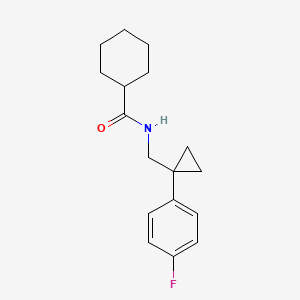
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C17H22FNO. It is related to cyclohexanecarboxamide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclohexane ring, a cyclopropyl group, and a 4-fluorophenyl group .Scientific Research Applications
Antiviral Activity
The indole nucleus, which is a component of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide, has been found to possess significant antiviral properties . Derivatives of indole have been synthesized and tested for their efficacy against a range of RNA and DNA viruses. For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, indicating the potential of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide in antiviral drug development.
Anticancer Research
The indole scaffold is a common feature in many synthetic drug molecules with anticancer activity . The biological activity of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide could be harnessed to develop new cancer therapies, particularly if it shows high affinity to cancer cell receptors.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth . N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide could be studied for its effects on plant growth and development, potentially contributing to agricultural sciences.
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO/c18-15-8-6-14(7-9-15)17(10-11-17)12-19-16(20)13-4-2-1-3-5-13/h6-9,13H,1-5,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKCTOWOKUNFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

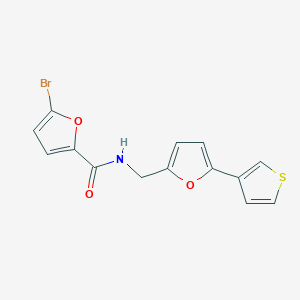
![Tert-butyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2745027.png)
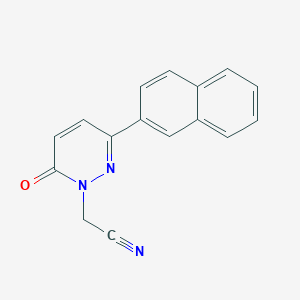
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide](/img/structure/B2745033.png)
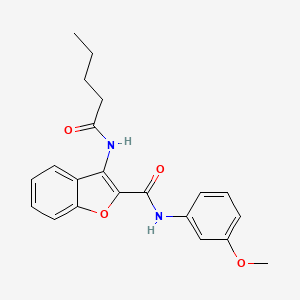
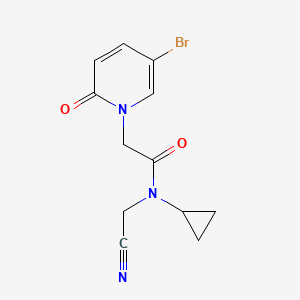
![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2745037.png)
![2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2745038.png)
![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2745039.png)
